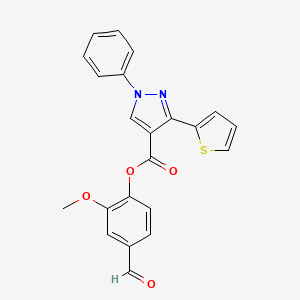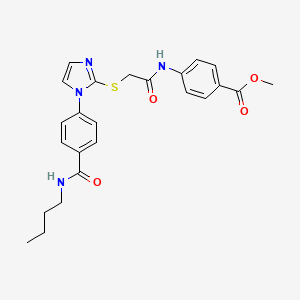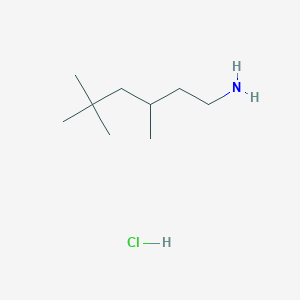
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide, also known as FCPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This molecule has a unique structure and properties that make it an attractive candidate for various biological studies.
Scientific Research Applications
Neuroinflammation and Molecular Imaging
PET Imaging of Microglia : A derivative of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide, specifically [11C]CPPC, has been identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This development offers a noninvasive tool for imaging reactive microglia and disease-associated microglia, contributing significantly to our understanding of neuroinflammation in neuropsychiatric disorders. The tracer's ability to specifically and noninvasively measure microglial activity opens new avenues in the study of brain injury and repair mechanisms, as well as the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Analytical and Spectral Study
Organic Ligands and Metal Complexes : Research into the chelating properties of furan ring-containing organic ligands demonstrates their antimicrobial activity against human pathogenic bacteria. The study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its metal complexes provides insight into their structural properties and potential applications in combating bacterial infections, showcasing the chemical versatility and applicability of these compounds in medicinal chemistry and materials science (Patel, 2020).
Synthesis and Reactivity
Synthesis and SAR : The synthesis and structure-activity relationship (SAR) of 5-aryl-furan-2-carboxamide derivatives highlight their potential as urotensin-II receptor antagonists. This research indicates the therapeutic promise of furan-containing compounds in addressing conditions related to the urotensin-II receptor, further emphasizing the compound's significance in drug development and pharmacology (Lim et al., 2019).
Material Science
Enzymatic Polymerization : The enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcases the compound's potential in creating sustainable alternatives to polyphthalamides. This application underscores the importance of furan derivatives in developing high-performance materials with significant commercial interest, contributing to the advancement of sustainable material science (Jiang et al., 2015).
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-8-15(23-11-12)16(20)18-9-13-2-5-19(6-3-13)17(21)14-4-7-22-10-14/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILONQJXUPTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2573058.png)
![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)

![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)
![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)


![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

![8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol](/img/structure/B2573072.png)